

Clomipramine geometric isomerism E/Z isomeric forms

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Compound Focus: Clomipramine Hydrochloride

CAS No.: 17321-77-6

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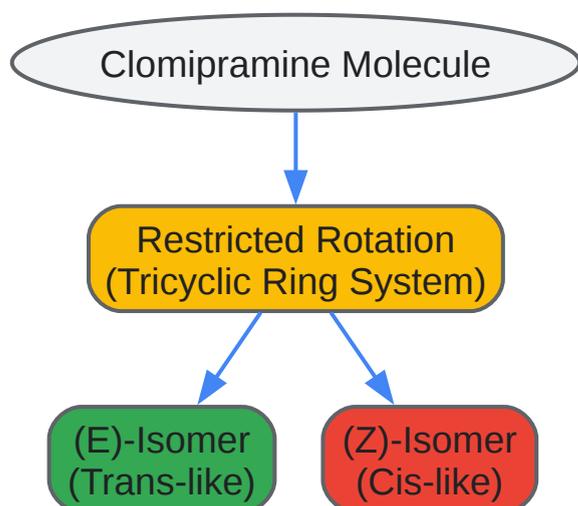
Structural Basis of Geometric Isomerism

The geometric isomerism in Clomipramine arises from the **restricted rotation** within its dibenzazepine tricyclic core [1]. This restriction allows the molecule to exist as distinct (E)- and (Z)-isomers, which differ in the spatial arrangement of substituents across a double bond [1]. This is a specific type of **stereoisomerism**, where atoms are connected in the same sequence but have different spatial orientations [2].

For a molecule to exhibit geometric (cis-trans) isomerism, it must have:

- **Restricted rotation** at some point in the structure (commonly a carbon-carbon double bond or a ring system) [2].
- **Two different groups** attached to each end of the structure where rotation is restricted [2].

Clomipramine meets these criteria through its specific tricyclic structure [1]. The following diagram illustrates the core structural relationship leading to this isomerism.



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Structural basis of Clomipramine's geometric isomerism.

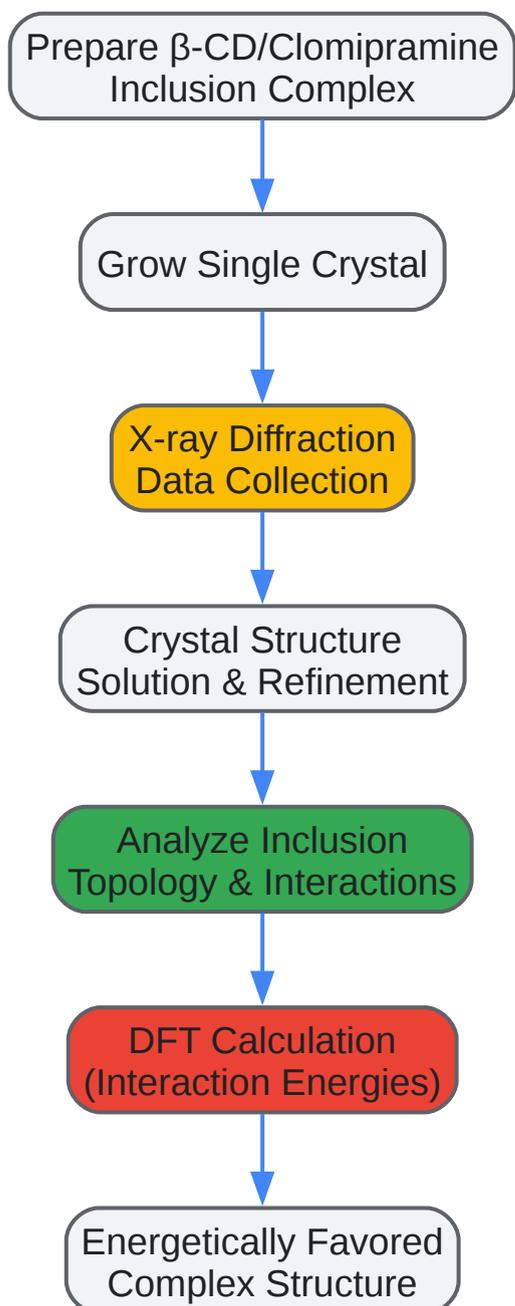
Experimental Characterization & Complexation

Supramolecular complexation with β -Cyclodextrin (β -CD) is a key method for studying Clomipramine isomers. Single crystal X-ray diffraction and Density Functional Theory (DFT) calculations provide atomistic understanding of how different inclusion topologies affect drug stability and bioavailability [3].

Key Experimental Protocol: X-ray Crystallography of β -CD–Clomipramine Complex

- **Complex Preparation:** Prepare a 1:1 molar ratio inclusion complex of β -CD and Clomipramine in saturated aqueous solution. Maintain at a controlled temperature for several days to facilitate slow crystal growth [3].
- **Data Collection:** Mount a suitable single crystal on a diffractometer. Cool crystal to low temperature (e.g., 100 K) using a cryostream. Collect a complete set of X-ray diffraction data [3].
- **Structure Solution:** Solve the crystal structure using direct methods. Refine the structure through iterative cycles of least-squares minimization and Fourier analysis until convergence [3].
- **Topology Analysis:** Analyze the refined structure to determine which part of the Clomipramine molecule (e.g., the B-ring without the chloro group) is entrapped within the hydrophobic β -CD cavity [3].
- **Interaction Energy Calculation:** Perform DFT calculations on the crystallographically determined geometry to quantify the strength of intermolecular interactions (primarily C–H \cdots π interactions) stabilizing the complex [3].

The workflow for this structural analysis is summarized below.



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Workflow for determining Clomipramine-β-CD complex structure.

Comparative Data on Isomers and Complexes

The following tables summarize key quantitative data related to Clomipramine's properties and its inclusion complexes.

Table 1: Physicochemical & Pharmacological Profile of Clomipramine [1] [4]

Property	Value / Description
Molecular Formula	C ₁₉ H ₂₄ Cl ₂ N ₂ (Hydrochloride salt) [1]
IUPAC Name	3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine monohydrochloride [1]
CAS RN	17321-77-6 [1]
Mode of Action	Inhibits serotonin and norepinephrine reuptake; antagonist at various 5-HT receptors, noradrenaline transporter, and glutathione S-transferase P [1]
Bioavailability	~50% (oral, due to extensive first-pass metabolism) [4]
Protein Binding	97-98% [4]
Primary Metabolism	Hepatic, primarily via N-demethylation to active metabolite desmethylclomipramine (CYP2C19, 3A4, 1A2) [4]

Table 2: Experimental Data from β -CD Inclusion Complex Studies [3]

Parameter	Finding for Clomipramine Complex
Stoichiometry	1:1 (Clomipramine : β -CD)
Included Moiety	B-ring (the ring <i>without</i> the chloro substituent)
Primary Stabilizing Interactions	Intermolecular C-H \cdots π interactions
Analysis Technique	Single crystal X-ray diffraction, Density Functional Theory (DFT) calculation

Parameter	Finding for Clomipramine Complex
Therapeutic Impact of Complexation	Enhanced thermodynamic stability, potential for reduced side effects, increased bioavailability [3]

Implications for Drug Development

Understanding and controlling the geometric isomerism of Clomipramine has direct applications in pharmaceutical development.

- **Enhancing Drug Performance:** Formulating Clomipramine as a β -cyclodextrin inclusion complex can improve its stability and bioavailability. The specific topology of inclusion can influence these properties [3].
- **Chirality in Pharmacology:** While geometric isomerism is distinct from chirality, the general principle that different stereoisomers can have distinct biological profiles is critically important. The "chiral switch"—developing a single, optimized isomer of a drug—is a major trend in modern antidepressant development [5].

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